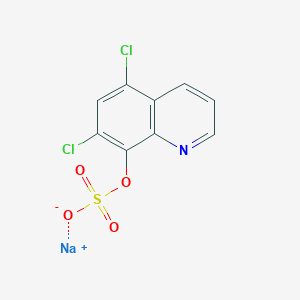
Sodium 5,7-dichloroquinolin-8-yl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5,7-dichloroquinolin-8-yl sulfate is a chemical compound with the molecular formula C9H4Cl2NNaO4S and a molecular weight of 316.09 g/mol . It is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,7-dichloroquinolin-8-yl sulfate typically involves the chlorination of 8-hydroxyquinoline. The process includes the reaction of 8-hydroxyquinoline with chlorine in the presence of a suitable solvent such as chloroform . The resulting product, 5,7-dichloro-8-hydroxyquinoline, is then reacted with sulfuric acid to form the sulfate salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5,7-dichloroquinolin-8-yl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into less chlorinated quinoline derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Sodium 5,7-dichloroquinolin-8-yl sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: Employed in biological studies to investigate its antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of various chemical products and as an additive in industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium 5,7-dichloroquinolin-8-yl sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to metal ions, disrupting essential biological processes in microorganisms . This interaction leads to the inhibition of microbial growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A closely related compound with similar biological activities.
5-Chloro-8-hydroxyquinoline: Another derivative with antimicrobial properties.
5,7-Diiodo-8-hydroxyquinoline: Known for its potent antimicrobial effects.
Uniqueness
Sodium 5,7-dichloroquinolin-8-yl sulfate is unique due to its sulfate group, which enhances its solubility and bioavailability compared to other quinoline derivatives . This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H4Cl2NNaO4S |
|---|---|
Peso molecular |
316.09 g/mol |
Nombre IUPAC |
sodium;(5,7-dichloroquinolin-8-yl) sulfate |
InChI |
InChI=1S/C9H5Cl2NO4S.Na/c10-6-4-7(11)9(16-17(13,14)15)8-5(6)2-1-3-12-8;/h1-4H,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
TTWZGPDMEGUEKZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)[O-])N=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


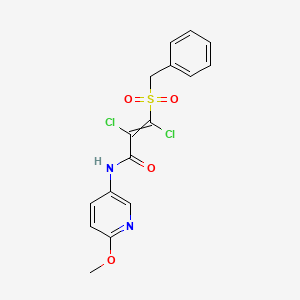
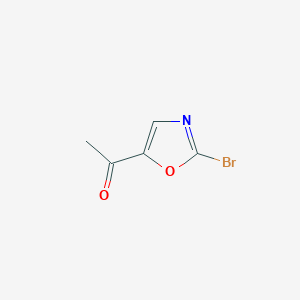

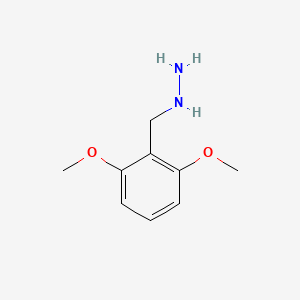
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
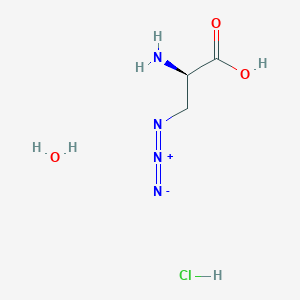
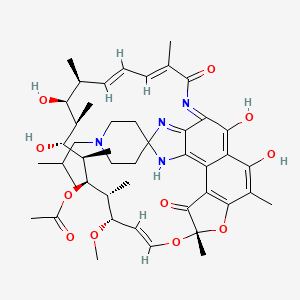
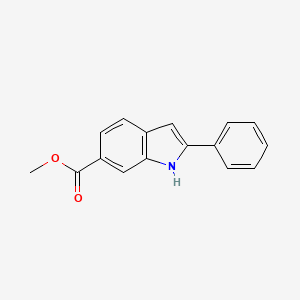
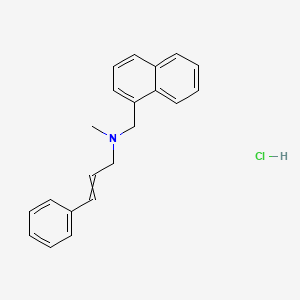
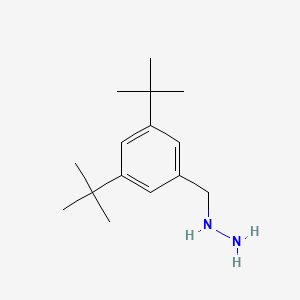
![5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol](/img/structure/B12435358.png)
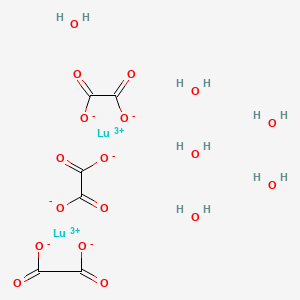
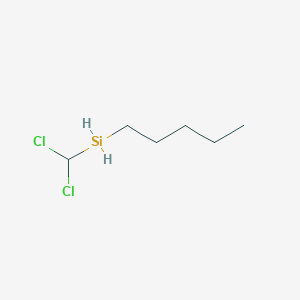
![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
